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Introduction

The F-box and WD repeat domain-containing protein 7 (Fau), also known as FUBI-eS30, is a
fusion protein critical for the maturation of the 40S ribosomal subunit.[1][2] It is synthesized as
a precursor consisting of a ubiquitin-like protein (FUBI) at the N-terminus and the ribosomal
protein eS30 at the C-terminus.[3] For proper ribosome biogenesis, the FUBI moiety must be
cleaved off to release the functional eS30.[1][2][4] Recent studies have identified Ubiquitin
Specific Peptidase 36 (USP36) as the primary deubiquitinase responsible for this crucial
cleavage event.[1][2][5][6][7][8]

These application notes provide a comprehensive guide for studying the in vitro cleavage of the
Fau protein by USP36. The protocols outlined below are designed to enable researchers to
express and purify the necessary recombinant proteins, perform in vitro cleavage assays, and
analyze the results. This information is valuable for investigating the molecular mechanisms of
ribosome biogenesis, understanding the role of USP36 in this process, and for the
development of potential therapeutic modulators of USP36 activity.

Data Presentation
Table 1: Recombinant Proteins for In Vitro Fau Cleavage
Assay
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(FUBI-eS30) Immobilized
Cleavage- ) ) ) Metal Affinity
) N-terminal His6 E. coli [1]
Resistant Mutant Chromatography
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Insect cells (e.g.,
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Strep-Tactin
Affinity
Chromatography

[1]

Human USP36
Catalytically
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(e.g., C733A)
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Table 2: Key Components and Conditions for In Vitro
Fau Cleavage Assay
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Concentration/Amo . ) Incubation
Component Incubation Time

unt Temperature
Recombinant His-Fau ~1 uM 0 - 60 minutes 37°C
Recombinant Strep-

~0.1 uM
USP36
Assay Buffer See Protocol 3
Negative Controls
His-Fau with Strep-

As above As above As above
USP36 (C733A)
His-Fau (G75A/G76A)

) As above As above As above

with Strep-USP36
His-Fau without

As above As above As above

USP36

Experimental Protocols
Protocol 1: Recombinant Protein Expression and

Purification

1.1 Expression and Purification of His-tagged Fau (Wild-Type and Mutants) in E. coli

o Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with plasmids

encoding N-terminally His6-tagged human Fau (wild-type or cleavage-resistant mutant).

o Culture Growth: Grow a starter culture overnight at 37°C in LB medium containing the

appropriate antibiotic. The following day, inoculate a larger volume of LB medium and grow
at 37°C with shaking until the OD600 reaches 0.6-0.8.

¢ Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

Continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.

o Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
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e Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCI pH 8.0, 300 mM
NaCl, 10 mM imidazole, 1 mM PMSF, and 1x protease inhibitor cocktail). Lyse the cells by
sonication on ice.

 Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
« Affinity Purification: Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column.

e Washing: Wash the column with wash buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 20-40
mM imidazole) to remove non-specifically bound proteins.

o Elution: Elute the His-Fau protein with elution buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl,
250-500 mM imidazole).

» Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM
Tris-HCI pH 7.5, 150 mM NacCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting
column.

e Analysis: Analyze the purity of the protein by SDS-PAGE and Coomassie blue staining.
Determine the protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.

1.2 Expression and Purification of Strep-tagged USP36 (Wild-Type and Mutants) in Insect Cells

e Virus Generation: Generate recombinant baculovirus encoding N-terminally Strep-tag Il-
tagged human USP36 (wild-type or catalytically inactive mutant) according to the
manufacturer's instructions (e.g., Bac-to-Bac system).

e Infection: Infect Sf9 or other suitable insect cell lines with the high-titer recombinant
baculovirus.

o Culture and Harvest: Culture the infected cells for 48-72 hours. Harvest the cells by
centrifugation at 1,000 x g for 10 minutes.

e Lysis: Resuspend the cell pellet in ice-cold lysis buffer (100 mM Tris-HCI pH 8.0, 150 mM
NaCl, 1 mM EDTA, 1 mM PMSF, and 1x protease inhibitor cocktail). Lyse the cells by
sonication or dounce homogenization on ice.
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Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C.

Affinity Purification: Apply the clarified lysate to a pre-equilibrated Strep-Tactin affinity
column.[9][10][11][12][13]

Washing: Wash the column extensively with wash buffer (100 mM Tris-HCI pH 8.0, 150 mM
NaCl, 1 mM EDTA).[9][10][11][13]

Elution: Elute the Strep-USP36 protein with elution buffer (wash buffer containing 2.5 mM
desthiobiotin).[9][10][11][13]

Buffer Exchange: Perform buffer exchange into a suitable storage buffer as described in
1.1.10.

Analysis and Storage: Analyze protein purity by SDS-PAGE and determine the
concentration. Store aliquots at -80°C.

Protocol 2: In Vitro Fau Cleavage Assay

e Reaction Setup: In a microcentrifuge tube, prepare the cleavage reaction by combining the
following components on ice:

o Recombinant His-Fau (final concentration ~1 uM)
o Recombinant Strep-USP36 (final concentration ~0.1 uM)

o 10x Cleavage Buffer (final concentration 1x: 50 mM Tris-HCI pH 7.5, 150 mM NaCl, 5 mM
DTT)

o Nuclease-free water to the final reaction volume (e.g., 20 pL).

» Negative Controls: Set up parallel reactions as negative controls:

[e]

His-Fau with catalytically inactive Strep-USP36.

o

Cleavage-resistant His-Fau mutant with wild-type Strep-USP36.

[¢]

His-Fau without any USP36 enzyme.
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Incubation: Incubate the reactions at 37°C. For a time-course experiment, remove aliquots at
different time points (e.g., 0, 5, 15, 30, 60 minutes).

Stopping the Reaction: Stop the reaction by adding 2x SDS-PAGE loading buffer and heating
the samples at 95°C for 5 minutes.

Protocol 3: Western Blot Analysis of Cleavage Products

SDS-PAGE: Separate the protein samples from the cleavage assay on a 12-15% SDS-
polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVYDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with
0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the
Fau protein (recognizing either the FUBI or eS30 portion, or a tag like His-tag) overnight at
4°C.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-
conjugated secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing steps as in 3.5.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and visualize the results using a chemiluminescence imaging system. The appearance of
cleaved FUBI and eS30 products over time indicates successful cleavage by USP36.

Mandatory Visualizations
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Caption: Signaling pathway of Fau protein processing by USP36.
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Caption: Experimental workflow for the in vitro Fau cleavage assay.
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Caption: Logical relationships of components in the cleavage assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Application Notes and Protocols: Studying FAU Protein
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Vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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